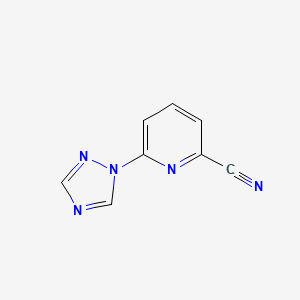

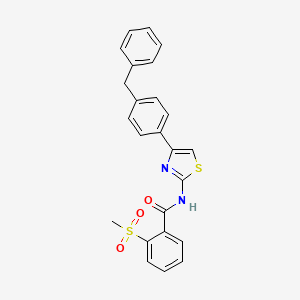

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

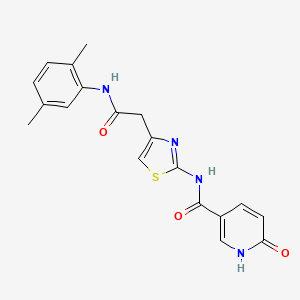

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a compound with the CAS Number: 1339342-11-8 . It has a molecular weight of 171.16 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been reported in the literature . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI Code for 6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is 1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile is a powder that is stored at room temperature .Scientific Research Applications

Coordination Chemistry with Metals

The compound’s unique structure, featuring the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, makes it an excellent ligand for metal coordination complexes. Researchers have employed btp ligands in one-pot ‘click’ reactions to generate d and f metal complexes. These complexes find applications in catalysis, sensing, and supramolecular self-assemblies .

Supramolecular Chemistry

The btp ligand’s versatility extends to supramolecular chemistry. It participates in the formation of dendritic and polymeric networks. These materials exhibit intriguing properties, such as gelation and controlled release, making them promising candidates for drug delivery and tissue engineering .

Enzyme Inhibition

Researchers have explored the potential of btp derivatives in enzyme inhibition. By modulating the ligand structure, they aim to design selective inhibitors for specific enzymes. These efforts contribute to drug discovery and therapeutic interventions .

Photochemistry and Molecular Logic

The photophysical properties of btp-containing compounds make them interesting for photochemical applications. Researchers have investigated their behavior under light irradiation, leading to advances in molecular logic gates and optoelectronic devices .

Materials Science

a. Polymers Incorporating btp ligands into polymer matrices results in novel materials with tailored properties. These polymers find use in coatings, membranes, and sensors. b. Dendrimers Btp-based dendrimers exhibit controlled branching and functionalization. They serve as building blocks for nanoscale architectures and drug carriers. cGels : Btp-containing gels show promise in tissue engineering, wound healing, and drug delivery due to their biocompatibility and tunable properties .

Triazolium Derivatives and Photovoltaics

Triazolium derivatives derived from btp have attracted attention for their photovoltaic potential. Researchers explore their interactions with anions and their application in solar cells .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, such as generating d and f metal coordination complexes .

Mode of Action

It’s worth noting that similar compounds have been used to generate metal coordination complexes . This suggests that the compound may interact with its targets by coordinating with metal ions, leading to changes in the structure and function of the target.

Biochemical Pathways

Compounds with similar structures have been used in the formation of dendritic and polymeric networks , suggesting that they may affect pathways related to these structures.

Result of Action

Similar compounds have been used for various purposes, such as generating d and f metal coordination complexes , which suggests that the compound may have similar effects.

Action Environment

It’s worth noting that similar compounds have been used in a variety of environments, including those involving metal coordination complexes .

properties

IUPAC Name |

6-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-4-7-2-1-3-8(12-7)13-6-10-5-11-13/h1-3,5-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPEARRIAGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-1,2,4-Triazol-1-YL)pyridine-2-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)

![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)